molecular formula C8H3BrN4 B14096238 7-Bromo-1,2,4-benzotriazine-3-carbonitrile

7-Bromo-1,2,4-benzotriazine-3-carbonitrile

Cat. No.: B14096238
M. Wt: 235.04 g/mol
InChI Key: XSLVIEWCIRVOBH-UHFFFAOYSA-N
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Description

7-Bromo-1,2,4-benzotriazine-3-carbonitrile is a heterocyclic compound that contains a benzotriazine ring substituted with a bromine atom at the 7th position and a cyano group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,2,4-benzotriazine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-amino-5-bromobenzonitrile with sodium nitrite in the presence of hydrochloric acid, followed by cyclization to form the benzotriazine ring . Another approach involves the use of copper(I) iodide as a catalyst and pyrrole-2-carboxylic acid as a ligand, which facilitates the coupling of 2-iodoaryl amides and N-Boc-protected hydrazine .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1,2,4-benzotriazine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydride, potassium carbonate, and various nucleophiles are commonly used.

    Cycloaddition Reactions: Catalysts like palladium or copper salts, along with ligands, are employed to facilitate the reaction.

    Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.

Major Products Formed: The major products formed from these reactions include substituted benzotriazines, fused heterocyclic compounds, and various oxidized or reduced derivatives of the parent compound.

Mechanism of Action

The mechanism of action of 7-Bromo-1,2,4-benzotriazine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The benzotriazine ring system allows for strong binding interactions with biological macromolecules, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 7-Bromo-1,2,4-benzotriazine-3-carbonitrile is unique due to its specific substitution pattern and the presence of both bromine and cyano groups, which confer distinct chemical reactivity and potential for diverse applications. Its benzotriazine ring system is also a key feature that differentiates it from other similar compounds.

Properties

Molecular Formula

C8H3BrN4

Molecular Weight

235.04 g/mol

IUPAC Name

7-bromo-1,2,4-benzotriazine-3-carbonitrile

InChI

InChI=1S/C8H3BrN4/c9-5-1-2-6-7(3-5)12-13-8(4-10)11-6/h1-3H

InChI Key

XSLVIEWCIRVOBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)N=NC(=N2)C#N

Origin of Product

United States

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